molecular formula C18H18N2O3S B5815341 3-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid CAS No. 433952-68-2

3-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid

Cat. No.: B5815341
CAS No.: 433952-68-2
M. Wt: 342.4 g/mol
InChI Key: LUDZMGOHPHOLTG-UHFFFAOYSA-N
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Description

3-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core, a propan-2-yl phenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid typically involves multiple steps, including the formation of the benzoic acid core, the introduction of the propan-2-yl phenyl group, and the addition of the carbamothioyl group. Common synthetic routes may involve:

    Formation of the Benzoic Acid Core: This can be achieved through the oxidation of toluene derivatives or the hydrolysis of benzoyl chloride.

    Introduction of the Propan-2-yl Phenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions using isopropylbenzene and appropriate catalysts.

    Addition of the Carbamothioyl Group: This can be done through the reaction of the intermediate compound with thiourea or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(propan-2-yl)benzoic acid: A simpler compound with similar structural features but lacking the carbamothioyl group.

    Benzoic acid derivatives: Compounds with various substituents on the benzoic acid core, exhibiting different chemical and biological properties.

Uniqueness

3-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its complex structure allows for diverse applications in scientific research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11(2)12-6-8-13(9-7-12)16(21)20-18(24)19-15-5-3-4-14(10-15)17(22)23/h3-11H,1-2H3,(H,22,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDZMGOHPHOLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160572
Record name 3-[[[[4-(1-Methylethyl)benzoyl]amino]thioxomethyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433952-68-2
Record name 3-[[[[4-(1-Methylethyl)benzoyl]amino]thioxomethyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433952-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[[[4-(1-Methylethyl)benzoyl]amino]thioxomethyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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